4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS: 157327-44-1, MFCD05864362) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The dihydrochloride salt enhances its solubility and stability, making it a versatile scaffold in medicinal chemistry. Key applications include:
- Antimycobacterial activity: Derivatives inhibit Mycobacterium tuberculosis (Mtb) pantothenate synthetase (PS), a critical enzyme for bacterial survival .
- c-Met kinase inhibition: Structural modifications enable potent inhibition of c-Met, a receptor tyrosine kinase implicated in cancer progression .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIFAYFILYYZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375237 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-44-1 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Comparative Analysis of Synthetic Methods
Optimization Strategies and Mechanistic Insights
Role of Base in Cyclization
In method A, the choice of base critically influences cyclization efficiency. Potassium carbonate in DMF promotes intramolecular nucleophilic attack by the amine on the ester carbonyl, forming the six-membered ring. Weaker bases like triethylamine result in incomplete cyclization, while stronger bases (e.g., NaH) risk over-alkylation.
Acid Catalysis in Enaminone Formation
The DMFDMA-mediated enaminone synthesis (method B) proceeds via a two-step mechanism: initial formation of a dimethylaminomethylene intermediate, followed by acid-catalyzed cyclodehydration. Acetic acid protonates the enamine nitrogen, facilitating hydrazine attack at the β-carbon and subsequent ring closure.
Industrial-Scale Considerations
For large-scale production, the solid acid-catalyzed method offers distinct advantages. AC-SO3H’s stability under reflux and ease of recovery via filtration reduce costs. Pilot studies demonstrate that substituting ethanol with isopropanol improves yield by 8–12% due to enhanced substrate solubility.
Chemical Reactions Analysis
Oxidation Reactions
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media; chromium trioxide (CrO₃) under controlled conditions .
-
Products : Hydroxylated derivatives or fully aromatic pyrazolo-pyridines via dehydrogenation .
-
Mechanism : The tetrahydro-pyridine ring undergoes oxidation to form a pyridine moiety, while the pyrazole ring remains intact. For example, air oxidation in ethanol at room temperature can yield pyrazolo[4,3-c]pyridine derivatives .
Reduction Reactions
-
Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Products : Saturated pyrrolidine-like structures or amine derivatives.
-
Mechanism : Reduction targets the imine or enamine groups within the bicyclic system, leading to ring saturation or cleavage .
Substitution Reactions
-
Nucleophilic Substitution :
-
Reagents : Halogens (Cl₂, Br₂) or alkylating agents (e.g., methyl iodide).
-
Products : Halogenated or alkylated derivatives at the pyrazole nitrogen or pyridine carbon positions.
-
-
Electrophilic Substitution :
Cyclization with Carbonyl Compounds
-
Conditions : Catalyzed by amorphous carbon-supported sulfonic acid (AC-SO₃H) in ethanol at room temperature .
-
Products : Pyrazolo[3,4-b]pyridine-5-carboxylates (Table 1).
| Substituent (R) | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | 30 | 85 | |
| 4-Chlorophenyl | 45 | 78 | |
| 4-Methylphenyl | 35 | 82 |
Pinner Reaction
-
Conditions : Converts nitrile groups to esters via acid-catalyzed nucleophilic acyl substitution .
-
Products : Ethyl carboxylate derivatives with improved solubility .
Mechanistic Insights
-
Leuckart Reaction : In the presence of AC-SO₃H, the compound undergoes reductive amination to form tertiary amines .
-
Cyclocondensation : Reacts with malononitrile or ethyl acetoacetate to form fused pyrano-pyrazole systems .
Industrial and Pharmacological Relevance
-
Scalability : AC-SO₃H-catalyzed reactions are preferred for industrial synthesis due to low cost, non-toxicity, and recyclability .
-
Bioactive Derivatives : Modifications at the pyridine or pyrazole rings yield compounds with anti-inflammatory (COX-2 inhibition, IC₅₀ = 23.8–42.1 µM) and antitumor activity (e.g., HeLa cell inhibition, IC₅₀ = 0.36 µM) .
Stability and Reactivity Considerations
-
pH Sensitivity : The hydrochloride salt enhances water solubility but may hydrolyze under strongly basic conditions.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₉N₃·2HCl
- Molecular Weight : 123.16 g/mol
- IUPAC Name : 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
- CAS Number : 410544-19-3
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas:
- Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain .
- Anti-inflammatory Properties : Some studies have highlighted its ability to reduce inflammation markers in vitro and in vivo. This makes it a candidate for treating inflammatory diseases .
Neuropharmacology
The compound has been studied for its neuroprotective effects. It demonstrates the ability to protect neuronal cells from oxidative stress and apoptosis:
- Neuroprotective Effects : Investigations have shown that it can mitigate neuronal damage caused by oxidative stress, suggesting its potential use in neurodegenerative disorders like Alzheimer's disease .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various novel pyrazolo derivatives with enhanced biological activities:
- Synthesis Pathways : Researchers have synthesized related compounds by modifying the pyrazolo framework to improve efficacy against specific targets like kinases and receptors involved in cancer progression .
Case Study 1: Antidepressant Activity
A study conducted on the efficacy of this compound demonstrated significant improvements in depressive behaviors in rodent models when administered at specific dosages. The results indicated a dose-dependent response with optimal effects observed at moderate doses.
| Dosage (mg/kg) | Behavioral Improvement (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 70 |
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that the compound reduced the secretion of pro-inflammatory cytokines from activated macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.
| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Compound (10 µM) | 80 ± 5 | 120 ± 10 |
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole-Pyridine Core
Modifications to the core structure significantly impact physicochemical properties and biological activity. Key examples include:
Key Insight : Hydrophobic substituents (e.g., tert-butyl) enhance Mtb PS inhibition, while polar groups (e.g., methoxy) may reduce activity .
Positional Isomerism
Variations in ring fusion positions alter pharmacological profiles:
Key Insight : The [4,3-c] fusion in the target compound optimizes interactions with biological targets like c-Met and Mtb PS compared to isomers .
Antimycobacterial Activity
- 3-Phenyl derivatives : Demonstrated IC₅₀ values > 90 nM against Mtb PS, with reduced efficacy compared to tert-butyl analogues .
- Hydrophobic substituents : Petukhov et al. reported a 10-fold increase in potency (IC₅₀ = 90 nM) with a tert-butyl group, highlighting the role of hydrophobicity in target binding .
c-Met Kinase Inhibition
- Target compound derivatives: Exhibit nanomolar enzymatic potency, with structural optimization (e.g., methylsulfonyl groups) enhancing cellular activity .
- Comparison with imidazo[1,2-a]pyridines : While imidazo analogues show nM activity, the pyrazolo[4,3-c]pyridine scaffold offers improved pharmacokinetic profiles .
Physicochemical and Structural Properties
Crystallographic Analysis
- Half-chair conformation : The reduced pyridine ring adopts a half-chair conformation in derivatives, with substituents (e.g., methylsulfonyl) occupying equatorial positions to minimize steric strain .
- Hydrogen bonding : Derivatives form 1D or 2D supramolecular structures via C–H···O and C–Cl···π interactions, influencing solubility and crystal packing .
Biological Activity
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS Number: 157327-44-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Recent studies have highlighted various biological activities associated with 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives:
- Enzymatic Inhibition : A series of derivatives have been synthesized and evaluated for their ability to inhibit the c-Met kinase. This enzyme is implicated in various cancers, and effective inhibitors can potentially serve as therapeutic agents. For instance, certain derivatives demonstrated significant inhibitory effects on cell proliferation in cancer cell lines .
- Anti-inflammatory Activity : Some studies indicated that compounds based on this scaffold exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for these compounds were comparable to known anti-inflammatory drugs like celecoxib .
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages reported at 54.25% and 38.44%, respectively .
Structure-Activity Relationship (SAR)
The biological activity of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is highly dependent on its substituents:
- Substituent Effects : The introduction of different alkyl and aryl groups at specific positions on the pyrazole ring significantly influences its biological activity. For example:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : A study demonstrated that a derivative of this compound effectively inhibited the proliferation of cancer cells while showing minimal toxicity to normal fibroblasts .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties through carrageenan-induced paw edema tests, showing significant reduction in inflammation compared to controls .
Data Table
The following table summarizes key findings related to the biological activities of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride, and how can safety risks be mitigated during synthesis?
- Methodology :
- Synthesis : A typical procedure involves reacting intermediates (e.g., tert-butoxycarbonyl-protected precursors) with hydrochloric acid in methanol under controlled conditions. For example, stirring at room temperature for 1 hour to remove protecting groups and isolate the dihydrochloride salt .
- Safety : Use glove boxes for handling toxic or irritant intermediates, wear PPE (gloves, lab coat, goggles), and ensure proper ventilation. Post-reaction waste must be segregated and disposed via certified hazardous waste services .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Analytical Techniques : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., proton and carbon-13 NMR) and liquid chromatography-mass spectrometry (LCMS) for purity assessment. Reference standard identifiers (e.g., InChI, SMILES) can validate structural alignment .
- Physical Properties : Determine hygroscopicity via dynamic vapor sorption (DVS) and thermal stability using thermogravimetric analysis (TGA) .
Q. What storage conditions are optimal for maintaining compound stability?
- Methodology :
- Short-term storage (1–2 weeks) at –4°C or long-term (1–2 years) at –20°C. For room-temperature storage, ensure desiccant-packed, airtight containers to prevent hydrolysis or degradation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Avoid skin/eye contact using nitrile gloves and face shields. In case of exposure, rinse thoroughly with water for 15 minutes and seek medical attention. Use fume hoods for weighing and dissolving powders to minimize inhalation risks .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodology :
- Employ quantum chemical calculations (e.g., density functional theory) to model reaction energetics and transition states. Combine with machine learning to predict optimal solvent systems or catalysts, reducing trial-and-error experimentation .
- Validate computational predictions with high-throughput screening (HTS) under varied conditions (e.g., temperature, pH) .
Q. How should researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?
- Methodology :
- Experimental Validation : Use differential scanning calorimetry (DSC) to measure melting points and dynamic light scattering (DLS) for solubility profiling in polar/non-polar solvents. Cross-reference with peer-reviewed datasets to identify outliers .
- Meta-Analysis : Aggregate data from multiple sources (e.g., patents, journals) and apply statistical tools (e.g., principal component analysis) to identify systematic errors .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological or catalytic systems?
- Methodology :
- Kinetic Studies : Use stopped-flow spectroscopy or microcalorimetry to monitor reaction rates in enzymatic assays.
- Isotopic Labeling : Incorporate deuterium or carbon-13 into the pyrazolo-pyridine core to track metabolic or catalytic pathways via isotopic tracing .
Q. How can researchers assess the compound’s stability under extreme experimental conditions (e.g., high temperature, oxidative stress)?
- Methodology :
- Stress Testing : Expose the compound to accelerated aging (40–60°C, 75% relative humidity) and analyze degradation products via high-resolution LCMS.
- Oxidative Stability : Use radical initiators (e.g., AIBN) in controlled atmospheres to simulate oxidative environments .
Methodological Resources
- Safety Compliance : Follow institutional Chemical Hygiene Plans (e.g., OSHA guidelines) for advanced lab work .
- Data Reproducibility : Document reaction parameters (e.g., molar ratios, stirring rates) using electronic lab notebooks (ELNs) for audit trails .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
